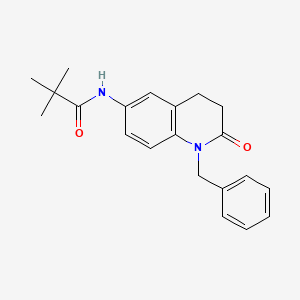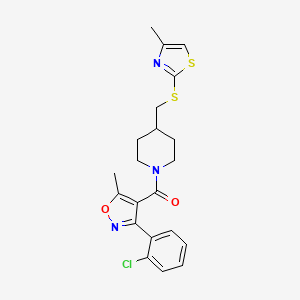![molecular formula C12H14N2OS B2377475 1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one CAS No. 380345-97-1](/img/structure/B2377475.png)
1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” is a chemical compound that belongs to the class of heterocyclic organic compounds known as thiazines . Thiazines are a group of compounds that contain a nitrogen and sulfur atoms in a six-member ring . They are known to be important constituents of many biomolecules and drugs .
Synthesis Analysis
The synthesis of thiazine derivatives, including “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one”, can be achieved through various methods. One such method involves the oxidation of dithiocarbamates, thiocarbamates, and thiourea derivatives to the disulphides with iodine . In the presence of trifluoroacetic acid, these lose sulfur, giving the thiocarbonyl derivatives .Molecular Structure Analysis
The molecular structure of “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” can be determined using various techniques such as X-ray single diffractometry . The charge flipping algorithm has been used in the structure determination of the complex, which exhibits positional disorder in three of its atoms .Chemical Reactions Analysis
The chemical reactions involving “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” can be complex. For instance, in the presence of trifluoroacetic acid, some dithiocarbamates, thiocarbamates, and thiourea derivatives have been oxidised to the disulphides with iodine . These lost sulphur giving the thiocarbonyl derivatives .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Compounds with similar structures have shown antibacterial and antimycobacterial activities . These compounds can inhibit the growth of bacteria and mycobacteria, which can be useful in treating various bacterial infections.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . They can potentially be used to reduce inflammation in the body, which is beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases.
Antitumor Activity
The derivatives of similar compounds have shown antitumor activities . This suggests that they could potentially be used in cancer treatment.
Antidiabetic Activity
These compounds have also demonstrated antidiabetic activities . They could potentially be used in the treatment of diabetes by helping to regulate blood sugar levels.
Antioxidant Activity
Compounds with similar structures have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antifungal and Antihelmintic Activities
These compounds have shown antifungal and antihelmintic activities . They can inhibit the growth of fungi and parasites, which can be useful in treating various fungal infections and parasitic infestations.
Future Directions
Thiazine derivatives, including “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on developing new synthesis methods, studying their biological activities, and exploring their potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
For instance, some thiazine derivatives have been identified as inhibitors of Trypanosoma brucei 427 , and others have been found to inhibit factor IXa . These targets play crucial roles in parasitic infections and blood coagulation, respectively.
Mode of Action
Thiazine derivatives are known to interact with their targets in a variety of ways, often leading to inhibition of the target’s function . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
These could potentially include pathways related to parasitic infections and blood coagulation, among others .
Result of Action
Given the potential targets of thiazine derivatives, the effects could potentially include the inhibition of parasitic infections and modulation of blood coagulation .
properties
IUPAC Name |
1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9(15)10-3-5-11(6-4-10)14-12-13-7-2-8-16-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABGNRIOKVTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

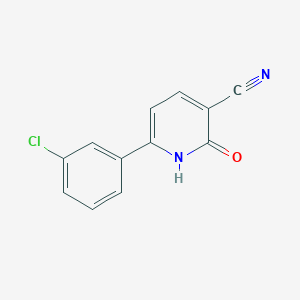
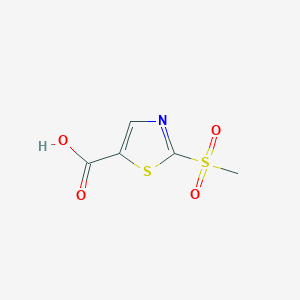

![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
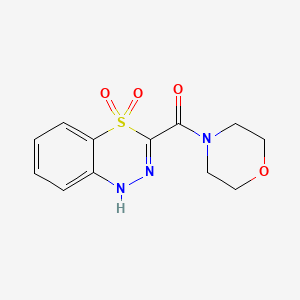
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2377401.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)
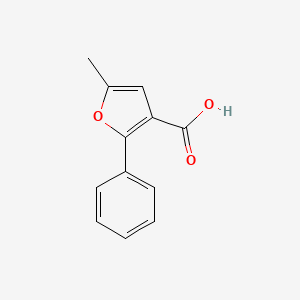
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)
![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)

